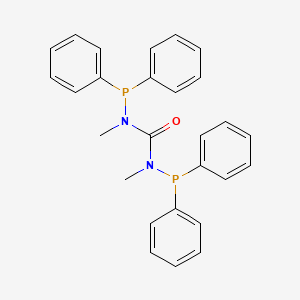![molecular formula C14H20O2 B14295392 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane CAS No. 113727-38-1](/img/structure/B14295392.png)
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane is a chemical compound characterized by its unique structure, which includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane typically involves the reaction of nona-4,6-dien-1-yn-3-ol with oxane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium hydride or other strong bases can be used to deprotonate the alcohol group, facilitating substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to the formation of new compounds. The oxane group can also interact with nucleophiles, facilitating substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane: Unique due to the presence of both alkyne and alkene groups.
Nona-4,6-dien-1-yn-3-ol: Similar structure but lacks the oxane group.
Oxane derivatives: Compounds with similar oxane groups but different substituents.
Propiedades
Número CAS |
113727-38-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-nona-4,6-dien-1-yn-3-yloxyoxane |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-10-13(4-2)16-14-11-8-9-12-15-14/h2,5-7,10,13-14H,3,8-9,11-12H2,1H3 |
Clave InChI |
ZGLXTEQUVCWHRM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC(C#C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
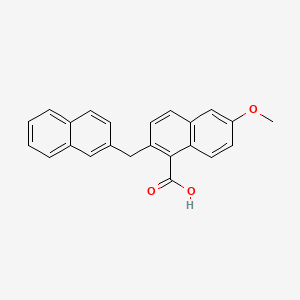
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
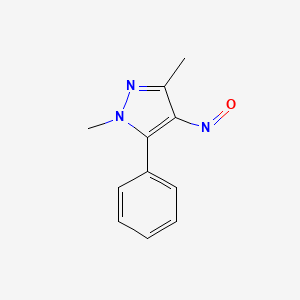
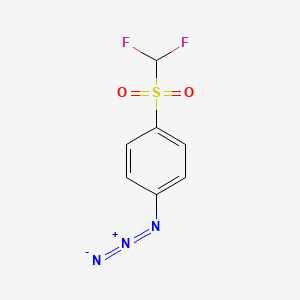

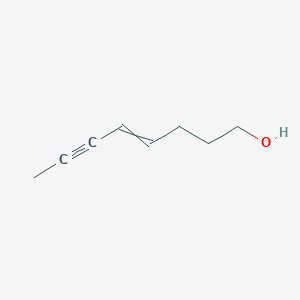
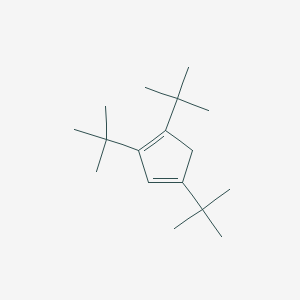
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)



